8-Gingerol

Catalog No.
S516422
CAS No.
23513-08-8
M.F
C19H30O4
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Gingerol

CAS Number

23513-08-8

Product Name

8-Gingerol

IUPAC Name

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one

Molecular Formula

C19H30O4

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3/t16-/m0/s1

InChI Key

BCIWKKMTBRYQJU-INIZCTEOSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

8-Gingerol

Canonical SMILES

CCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O

Isomeric SMILES

CCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O

The exact mass of the compound (8)-Gingerol is 322.2144 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

8-Gingerol is a specific, naturally occurring phenolic compound and a principal bioactive constituent found in fresh ginger (Zingiber officinale). Structurally, it belongs to the gingerol family, a series of homologs distinguished by the length of their unbranched alkyl side chains; 8-Gingerol possesses an eight-carbon chain. This defined structure differentiates it from the more abundant 6-Gingerol and the longer-chain 10-Gingerol, as well as from crude ginger extracts which contain a variable mixture of these and other related compounds like shogaols. Its specific chain length is a critical determinant of its physicochemical properties and biological activities, including its anti-inflammatory and antioxidant effects.

Substituting high-purity 8-Gingerol with more common analogs like 6-Gingerol, or with crude ginger extracts, introduces significant variability that can compromise experimental outcomes. The length of the alkyl side chain directly dictates lipophilicity, which in turn affects membrane permeability, bioavailability, and target protein binding affinity. For example, studies on T lymphocytes show that while all gingerols inhibit DNA synthesis, only 8-Gingerol and 10-Gingerol effectively inhibit the expression of activation markers CD25 and CD69. Using a crude mixture or an incorrect analog like 6-Gingerol would fail to replicate these specific immunomodulatory effects. Furthermore, gingerols are thermally labile and can degrade into corresponding shogaols during processing or storage, which possess distinct and often more potent bioactivities. Procuring the specific 8-Gingerol compound is therefore critical for achieving reproducible results in targeted assays and avoiding the confounding effects of contaminants or degradation products.

Enhanced Antioxidant Activity Correlated with Alkyl Chain Length

In comparative in vitro antioxidant assays, the potency of gingerols is directly related to the length of their alkyl side chain. 8-Gingerol demonstrates significantly higher free radical scavenging activity compared to the more common 6-Gingerol. For scavenging of the DPPH radical, 8-Gingerol has an IC50 value of 19.47 µM, making it approximately 26% more potent than 6-Gingerol (IC50 = 26.3 µM). This trend continues with superoxide radical scavenging, where 8-Gingerol (IC50 = 2.5 µM) is over 38% more potent than 6-Gingerol (IC50 = 4.05 µM).

Evidence DimensionSuperoxide Radical Scavenging (IC50)
Target Compound Data2.5 µM for 8-Gingerol
Comparator Or Baseline6-Gingerol at 4.05 µM
Quantified Difference8-Gingerol is ~38.3% more potent
ConditionsIn vitro chemical assay for superoxide radical scavenging.

For research on oxidative stress, selecting 8-Gingerol provides a quantifiable increase in antioxidant potency over the more common 6-Gingerol, enabling more effective outcomes at lower concentrations.

Superior Anti-Inflammatory Activity in Specific Immune Pathways

The immunomodulatory effects of gingerols are highly structure-dependent. While 6-Gingerol, 8-Gingerol, and 10-Gingerol all inhibit T lymphocyte DNA synthesis, only 8-Gingerol and 10-Gingerol were found to inhibit IL-2 synthesis and the expression of the T-cell activation markers CD25 and CD69. 6-Gingerol showed no significant effect in these latter assays. This demonstrates a clear functional divergence where 8-Gingerol possesses specific anti-inflammatory mechanisms that are absent in the most common analog, 6-Gingerol.

Evidence DimensionInhibition of IL-2 Synthesis in T Lymphocytes
Target Compound DataEffective Inhibition
Comparator Or Baseline6-Gingerol: Ineffective
Quantified DifferenceQualitative functional difference; 8-Gingerol is active while 6-Gingerol is not.
ConditionsAssay of effector functions on T lymphocytes.

For immunology research targeting T-cell activation and IL-2 pathways, 8-Gingerol is the required compound, as the more common 6-Gingerol is ineffective and would not produce the desired biological response.

Physicochemical Properties: Increased Lipophilicity for Enhanced Permeability

The addition of two methylene groups in the alkyl chain of 8-Gingerol relative to 6-Gingerol increases its lipophilicity. This fundamental physicochemical property is a key predictor of passive diffusion across biological membranes. Although direct human pharmacokinetic data shows low serum levels for all free gingerols due to rapid metabolism, the inherent structural difference suggests that 8-Gingerol has a greater potential for membrane interaction and permeability prior to metabolism. This is a critical parameter for formulation development and for applications requiring cell entry to reach intracellular targets.

Evidence DimensionAlkyl Chain Length
Target Compound DataOctyl chain (C8)
Comparator Or BaselineHexyl chain (C6) for 6-Gingerol
Quantified Difference+2 Methylene groups
ConditionsMolecular structure.

For developing formulations or in cell-based assays, the higher lipophilicity of 8-Gingerol makes it a more suitable candidate than 6-Gingerol when enhanced membrane permeability is a desired attribute for improved efficacy or absorption.

Screening for Potent Antioxidants in Oxidative Stress Models

Based on its quantitatively superior free radical scavenging capabilities compared to 6-Gingerol, 8-Gingerol is the indicated choice for studies seeking to maximize antioxidant effects in models of oxidative stress. Its higher potency allows for achieving target endpoints at lower concentrations, reducing potential off-target effects.

Targeted Immunomodulation Research in T-Cell Mediated Inflammation

Where research focuses specifically on modulating T-cell activation via IL-2 pathways, 8-Gingerol is a required tool. Its demonstrated ability to inhibit IL-2 synthesis and activation markers, a function absent in 6-Gingerol, makes it essential for investigating these specific immune responses.

Development of Formulations Requiring Enhanced Lipophilicity

In the rational design of topical or oral formulations, the longer alkyl chain and consequently higher lipophilicity of 8-Gingerol make it a preferred candidate over 6-Gingerol when optimizing for passive absorption and membrane permeability.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

322.21440943 Da

Monoisotopic Mass

322.21440943 Da

Heavy Atom Count

23

Appearance

Oil

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LB0IJB138K

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (42.42%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (57.58%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (42.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (42.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23513-08-8

Wikipedia

(8)-gingerol

Dates

Last modified: 08-15-2023
1: Bernard M, Furlong SJ, Power Coombs MR, Hoskin DW. Differential Inhibition of T Lymphocyte Proliferation and Cytokine Synthesis by [6]-Gingerol, [8]-Gingerol, and [10]-Gingerol. Phytother Res. 2015 Nov;29(11):1707-13. doi: 10.1002/ptr.5414. PubMed PMID: 26178781.
2: Alam P. Densitometric HPTLC analysis of 8-gingerol in Zingiber officinale extract and ginger-containing dietary supplements, teas and commercial creams. Asian Pac J Trop Biomed. 2013 Aug;3(8):634-8; discussion 637-8. doi: 10.1016/S2221-1691(13)60128-8. PubMed PMID: 23905021; PubMed Central PMCID: PMC3703557.
3: Huang HC, Chou YC, Wu CY, Chang TM. [8]-Gingerol inhibits melanogenesis in murine melanoma cells through down-regulation of the MAPK and PKA signal pathways. Biochem Biophys Res Commun. 2013 Aug 23;438(2):375-81. doi: 10.1016/j.bbrc.2013.07.079. PubMed PMID: 23892040.
4: Lu J, Guan S, Shen X, Qian W, Huang G, Deng X, Xie G. Immunosuppressive activity of 8-gingerol on immune responses in mice. Molecules. 2011 Mar 22;16(3):2636-45. doi: 10.3390/molecules16032636. PubMed PMID: 21441866.
5: Dugasani S, Pichika MR, Nadarajah VD, Balijepalli MK, Tandra S, Korlakunta JN. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol. J Ethnopharmacol. 2010 Feb 3;127(2):515-20. doi: 10.1016/j.jep.2009.10.004. PubMed PMID: 19833188.
6: Wang W, Li CY, Wen XD, Li P, Qi LW. Simultaneous determination of 6-gingerol, 8-gingerol, 10-gingerol and 6-shogaol in rat plasma by liquid chromatography-mass spectrometry: Application to pharmacokinetics. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Mar 15;877(8-9):671-9. doi: 10.1016/j.jchromb.2009.01.021. PubMed PMID: 19201263.
7: Zick SM, Djuric Z, Ruffin MT, Litzinger AJ, Normolle DP, Alrawi S, Feng MR, Brenner DE. Pharmacokinetics of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol and conjugate metabolites in healthy human subjects. Cancer Epidemiol Biomarkers Prev. 2008 Aug;17(8):1930-6. doi: 10.1158/1055-9965.EPI-07-2934. PubMed PMID: 18708382; PubMed Central PMCID: PMC2676573.
8: Schwertner HA, Rios DC. High-performance liquid chromatographic analysis of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol in ginger-containing dietary supplements, spices, teas, and beverages. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Sep 1;856(1-2):41-7. PubMed PMID: 17561453.
9: Kobayashi M, Ishida Y, Shoji N, Ohizumi Y. Cardiotonic action of [8]-gingerol, an activator of the Ca++-pumping adenosine triphosphatase of sarcoplasmic reticulum, in guinea pig atrial muscle. J Pharmacol Exp Ther. 1988 Aug;246(2):667-73. PubMed PMID: 2457078.

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